2-Amino-5-bromo-1H-indole-3-carboxylic acid
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Overview
Description
2-Amino-5-bromo-1H-indole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-1H-indole-3-carboxylic acid typically involves the bromination of 2-aminoindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the indole ring. The resulting 2-amino-5-bromoindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products:
- Substitution reactions yield various substituted indoles.
- Oxidation reactions produce nitroindoles.
- Reduction reactions result in alcohol derivatives of the indole .
Scientific Research Applications
2-Amino-5-bromo-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the derivatives formed from this compound .
Comparison with Similar Compounds
- 2-Amino-5-chloro-1H-indole-3-carboxylic acid
- 2-Amino-5-fluoro-1H-indole-3-carboxylic acid
- 2-Amino-5-iodo-1H-indole-3-carboxylic acid
Comparison:
- Uniqueness: The bromine atom in 2-Amino-5-bromo-1H-indole-3-carboxylic acid provides unique reactivity compared to other halogenated derivatives. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound versatile for various chemical transformations .
Properties
IUPAC Name |
2-amino-5-bromo-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-1-2-6-5(3-4)7(9(13)14)8(11)12-6/h1-3,12H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCSLDKGKKCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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